molecular formula C13H21N3O3S B6971624 N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide

Cat. No.: B6971624
M. Wt: 299.39 g/mol
InChI Key: YAUUWZKJEQOPDQ-UHFFFAOYSA-N
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Description

N-[[2-(Methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methanesulfonamido group with a cyclopentyl ring, linked to a methylpyrrole carboxamide. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.

Properties

IUPAC Name

N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-16-7-6-11(9-16)13(17)14-8-10-4-3-5-12(10)15-20(2,18)19/h6-7,9-10,12,15H,3-5,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUUWZKJEQOPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C(=O)NCC2CCCC2NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(Methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(Methanesulfonamido)cyclohexyl]methyl]-1-methylpyrrole-3-carboxamide
  • N-[[2-(Methanesulfonamido)cyclopropyl]methyl]-1-methylpyrrole-3-carboxamide

Uniqueness

Compared to similar compounds, N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide offers a unique combination of structural features that may result in distinct chemical and biological properties. Its specific ring size and functional groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

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